Intermediate Lipophilicity for ADME Optimization
The computed octanol-water partition coefficient (XLogP3-AA) for 2-(difluoromethoxy)pyridin-4-amine is 1.4 [1]. This value places the compound at a calculated intermediate between the non-fluorinated 2-methoxypyridin-4-amine (LogP 0.36) [2] and the fully fluorinated 2-(trifluoromethoxy)pyridin-4-amine (LogP 1.95) . The roughly 3- to 4-fold increase in LogP relative to the methoxy analog provides enhanced membrane permeability while avoiding the potentially excessive lipophilicity of the trifluoromethoxy derivative.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 2-Methoxypyridin-4-amine: LogP 0.36; 2-(Trifluoromethoxy)pyridin-4-amine: LogP 1.95 |
| Quantified Difference | ΔLogP = +1.04 (vs -OCH₃) and ΔLogP = -0.55 (vs -OCF₃) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025 release); comparator values from Chembase and Fluorochem respectively |
Why This Matters
Lipophilicity directly impacts passive membrane permeability, solubility, metabolic clearance, and off-target binding; selecting the correct -OR substituent is therefore a critical early-stage decision in any medicinal chemistry campaign using 2-substituted-4-aminopyridine scaffolds.
- [1] PubChem Compound Summary for CID 71302323, 2-(Difluoromethoxy)pyridin-4-amine. Computed properties section. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71302323. View Source
- [2] Chembase. 2-Methoxypyridin-4-amine (ID 21446). LogP = 0.3634337. Retrieved from https://en.chembase.cn. View Source
